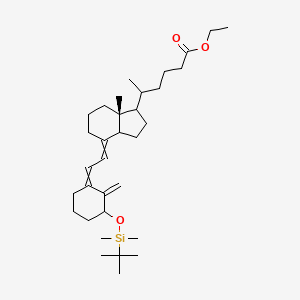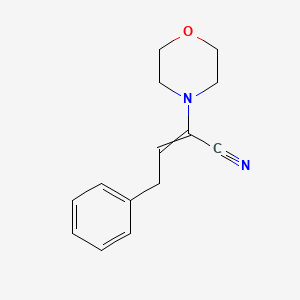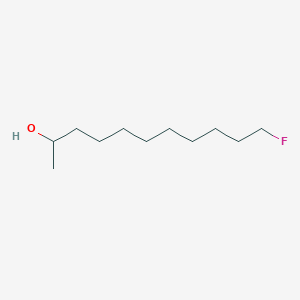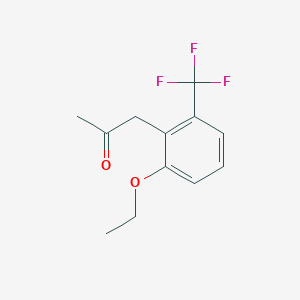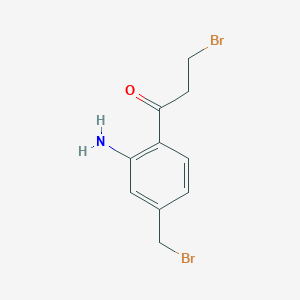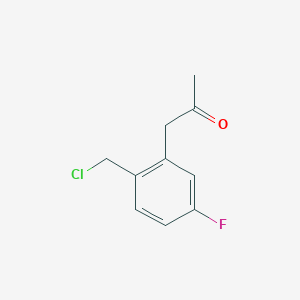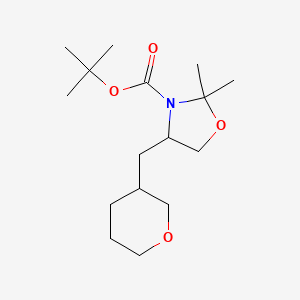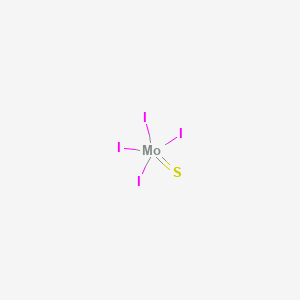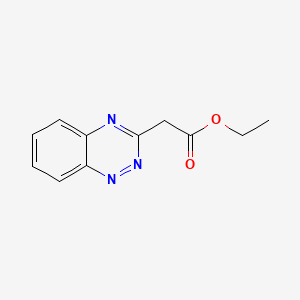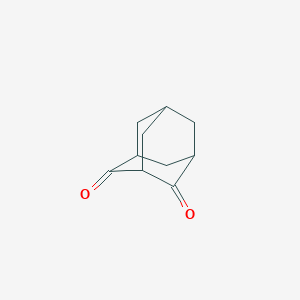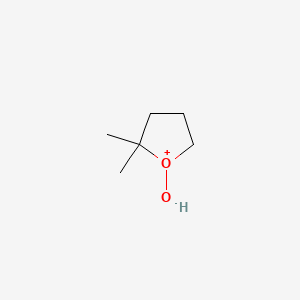
1-Hydroxy-2,2-dimethyloxolan-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2,2-dimethyloxolan-1-ium is a chemical compound with the molecular formula C6H13O2. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2,2-dimethyloxolan-1-ium typically involves the reaction of 2,2-dimethyloxirane with a suitable hydroxylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2,2-dimethyloxolan-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different hydroxylated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives, which have distinct properties and applications .
Scientific Research Applications
1-Hydroxy-2,2-dimethyloxolan-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,2-dimethyloxolan-1-ium involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
1-Hydroxyimidazole: Known for its biological activities and synthetic applications.
2-Hydroxyquinoline: Used in pharmaceuticals and as a ligand in coordination chemistry.
Uniqueness: 1-Hydroxy-2,2-dimethyloxolan-1-ium stands out due to its unique structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
102574-80-1 |
|---|---|
Molecular Formula |
C6H13O2+ |
Molecular Weight |
117.17 g/mol |
IUPAC Name |
1-hydroxy-2,2-dimethyloxolan-1-ium |
InChI |
InChI=1S/C6H13O2/c1-6(2)4-3-5-8(6)7/h7H,3-5H2,1-2H3/q+1 |
InChI Key |
HQMICHABJGDDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC[O+]1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


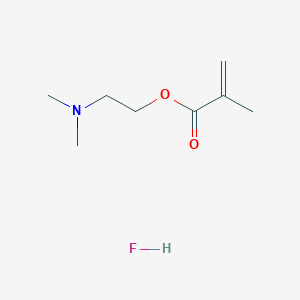
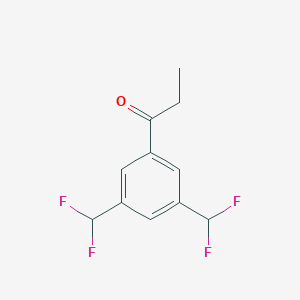

![2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide](/img/structure/B14070453.png)
